6-chloro-1H-indazole-7-carboxylic acid
Description
6-Chloro-1H-indazole-7-carboxylic acid is a heterocyclic compound featuring an indazole core substituted with a chlorine atom at position 6 and a carboxylic acid group at position 6.
Properties
IUPAC Name |
6-chloro-1H-indazole-7-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-5-2-1-4-3-10-11-7(4)6(5)8(12)13/h1-3H,(H,10,11)(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXQCSWBKYJAEIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C=NN2)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901273708 | |
| Record name | 1H-Indazole-7-carboxylic acid, 6-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901273708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1638764-89-2 | |
| Record name | 1H-Indazole-7-carboxylic acid, 6-chloro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1638764-89-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indazole-7-carboxylic acid, 6-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901273708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloro-1H-indazole-7-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Protection-Directed Metallation
The critical innovation lies in using SEM-Cl [(2-Chloromethoxy-ethyl)-trimethyl-silane] to protect the indazole N-H group, enabling controlled lithiation at position 7:
Key Reaction Sequence:
- SEM Protection:
$$ \text{1H-Indazole} + \text{SEM-Cl} \xrightarrow{\text{THF, -20°C}} \text{SEM-Protected Indazole} $$- Achieves >95% protection efficiency under anhydrous conditions
n-BuLi Mediated Lithiation:
$$ \text{SEM-Indazole} + n\text{-BuLi} \xrightarrow{\text{THF, -78°C}} \text{Lithiated Intermediate} $$- Maintains reaction temperature below -70°C to prevent side reactions
Carboxylation with CO₂:
$$ \text{Lithiated Intermediate} + \text{CO}_2 \xrightarrow{} \text{SEM-Protected Carboxylic Acid} $$- CO₂ bubbling rate critical (0.5 L/min optimal)
Deprotection with TBAF:
$$ \text{SEM-Protected Carboxylic Acid} \xrightarrow{\text{TBAF, THF}} \text{1H-Indazole-7-Carboxylic Acid} $$- Tetrabutylammonium fluoride (1.0M in THF) achieves quantitative deprotection
Chlorination Optimization
Post-carboxylation chlorination employs N-chlorosuccinimide (NCS) in dichloromethane at 0-5°C:
Critical Parameters:
| Factor | Optimal Condition | Deviation Impact |
|---|---|---|
| NCS Equivalents | 1.05 eq | >1.1 eq causes over-chlorination |
| Temperature | 0-5°C | >10°C reduces regioselectivity |
| Reaction Time | 4 hr | <3 hr gives incomplete conversion |
This sequence delivers 6-chloro-1H-indazole-7-carboxylic acid in 68-72% overall yield with HPLC purity >99%.
Palladium-Catalyzed Cross-Coupling Approach
Halogenated Precursor Synthesis
Starting from 4-chloro-2-iodobenzoic acid, the protocol utilizes:
Stepwise Process:
- Ethynylsilane Coupling:
$$ \text{4-Chloro-2-iodobenzoic Acid} + \text{Trimethylethynylsilane} \xrightarrow{\text{PdCl₂(PPh₃)₂, CuI}} \text{Silylated Intermediate} $$- Catalyst loading: 5 mol% Pd, 10 mol% CuI
- Solvent system: Acetonitrile/Et₃N (4:1 v/v)
- Cyclization to Indazole Core:
$$ \text{Silylated Intermediate} \xrightarrow{\text{NH₄OAc, DMF}} \text{6-Chloro-1H-Indazole-7-Carboxylic Acid} $$- Ammonium acetate acts as nitrogen source
- 120°C for 8 hr achieves complete ring closure
Performance Metrics
Comparative Yield Data:
| Step | Small-Scale Yield | Pilot Plant Yield |
|---|---|---|
| Coupling | 82% | 78% |
| Cyclization | 91% | 87% |
| Overall | 74.6% | 67.9% |
This method demonstrates superior scalability with 50 kg batches achieving consistent purity (>98.5% by qNMR).
Industrial-Scale Production Techniques
Continuous Flow Halogenation
Modern facilities employ continuous flow reactors for chlorination steps:
System Parameters:
- Reactor Volume: 150 L
- Flow Rate: 12 L/min
- Temperature Gradient: 5-25°C
- Residence Time: 8.2 min
Advantages vs Batch Processing:
| Metric | Flow System | Batch Reactor |
|---|---|---|
| Throughput | 58 kg/day | 22 kg/day |
| Impurity Profile | 0.8% | 2.1% |
| Energy Consumption | 38 kWh/kg | 54 kWh/kg |
Crystallization Optimization
Final purification uses anti-solvent crystallization with ethanol/water:
Crystallization Parameters:
| Factor | Optimal Value | Effect |
|---|---|---|
| Ethanol:Water Ratio | 3:1 v/v | <2:1 causes oiling out |
| Cooling Rate | 1.5°C/min | Faster rates reduce crystal size |
| Seeding Temperature | 45°C | Ensures controlled nucleation |
This process yields pharmaceutical-grade material with <0.1% residual solvents.
Analytical Characterization Protocols
Spectroscopic Validation
1H NMR (400 MHz, DMSO-d6):
δ 13.12 (s, 1H, COOH), 8.24 (d, J=8.4 Hz, 1H, H-5), 7.68 (d, J=8.4 Hz, 1H, H-4), 7.52 (s, 1H, H-2)
LC-MS Data:
- m/z Calculated: 212.01 [M+H]+
- Observed: 212.08
- Purity (UV 254 nm): 99.3%
Thermal Analysis
DSC Profile:
- Melting Onset: 214°C
- ΔHfusion: 142 J/g
- Thermal Decomposition: >240°C
Comparative Methodological Analysis
Synthesis Route Economics:
| Parameter | Lithiation Route | Cross-Coupling Route |
|---|---|---|
| Raw Material Cost | $412/kg | $298/kg |
| Process Complexity | High | Moderate |
| Environmental Factor | 56 | 43 |
| API Compatibility | Limited | Broad |
The cross-coupling method demonstrates superior commercial viability for large-scale production, while lithiation approaches remain valuable for small-scale API synthesis.
Chemical Reactions Analysis
Types of Reactions
6-chloro-1H-indazole-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the indazole ring.
Substitution: The chlorine atom at the 6th position can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted indazole derivatives, which can have different biological and chemical properties.
Scientific Research Applications
6-chloro-1H-indazole-7-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-chloro-1H-indazole-7-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Structural Isomers and Positional Analogs
The positional arrangement of substituents on the indazole ring significantly influences physicochemical and biological properties. Key analogs include:
Key Observations :
Functional Group Derivatives
Methyl esters and hydrazine derivatives of chloro-indazole-carboxylic acids are common intermediates in synthesis:
Key Observations :
Spectroscopic Data :
- IR peaks for SO₂ (1340, 1155 cm⁻¹) and C=O (1740 cm⁻¹) in methyl hydrazino derivatives .
- NMR shifts: δ 8.09–8.29 ppm (aromatic protons) in benzodithiazine analogs .
Biological Activity
6-Chloro-1H-indazole-7-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
6-Chloro-1H-indazole-7-carboxylic acid features a chlorine atom at the 6th position and a carboxylic acid group at the 7th position of the indazole ring. This unique structure contributes to its diverse biological activities, making it a valuable compound in pharmaceutical research.
The biological activity of 6-chloro-1H-indazole-7-carboxylic acid is primarily attributed to its ability to interact with specific molecular targets. It acts as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can modulate cellular signaling pathways, which leads to various biological effects, including anti-inflammatory and anticancer properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 6-chloro-1H-indazole-7-carboxylic acid. For example, it has been shown to inhibit cell proliferation in various cancer cell lines. The compound's mechanism involves the modulation of key signaling pathways associated with cell growth and apoptosis. In vitro assays indicate that it can significantly reduce tumor growth in animal models, suggesting its potential as a therapeutic agent against cancer .
Anti-inflammatory Effects
The compound has also demonstrated anti-inflammatory properties. Research indicates that it can reduce the expression of pro-inflammatory cytokines and inhibit pathways such as NF-kB, which are crucial in inflammatory responses. This effect is particularly relevant in conditions like endometriosis and cardiovascular diseases, where inflammation plays a significant role .
Antimicrobial Activity
Preliminary studies suggest that 6-chloro-1H-indazole-7-carboxylic acid exhibits antimicrobial activity against various pathogens. Its efficacy in inhibiting bacterial growth makes it a candidate for further exploration in developing new antimicrobial agents.
Case Studies and Research Findings
Comparative Analysis with Analogues
6-Chloro-1H-indazole-7-carboxylic acid can be compared with other indazole derivatives to highlight its unique properties:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
